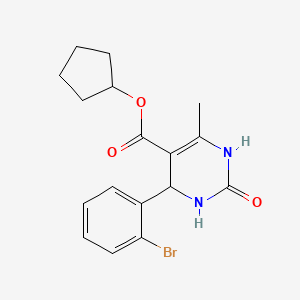![molecular formula C22H25N3O5 B11626103 tert-butyl (2E)-2-{4-[(2-methoxydibenzo[b,d]furan-3-yl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate](/img/structure/B11626103.png)
tert-butyl (2E)-2-{4-[(2-methoxydibenzo[b,d]furan-3-yl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2E)-2-{4-[(2-methoxydibenzo[b,d]furan-3-yl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate: is a complex organic compound with the following structural formula:
C25H25NO4
It belongs to the class of hydrazinecarboxylates and contains a tert-butyl group (t-butyl) attached to a hydrazinecarboxylate moiety. The compound’s systematic name reflects its intricate structure, emphasizing the tert-butyl substituent and the methoxydibenzo[b,d]furan-3-yl amino group.
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of this compound involves several steps. While specific literature data on its synthesis are scarce, we can propose a plausible route:
-
Formation of tert-Butyl Hydrazinecarboxylate: : Start by reacting tert-butylamine with ethyl chloroformate or tert-butyl chloroformate to form tert-butyl hydrazinecarboxylate.
-
Condensation with Methoxydibenzo[b,d]furan-3-yl Aldehyde: : React tert-butyl hydrazinecarboxylate with 2-methoxydibenzo[b,d]furan-3-yl aldehyde under suitable conditions to yield the desired product.
Industrial Production: Unfortunately, industrial-scale production methods for this compound remain undisclosed due to its rarity and specialized applications.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially yielding various oxidation states of the furan ring.
Reduction: Reduction of the carbonyl group could lead to the corresponding alcohol derivative.
Substitution: Nucleophilic substitution reactions at the carbonyl carbon or the tert-butyl group are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids (e.g., AlCl₃).
Major Products: The specific products depend on reaction conditions and substituents. Potential products include alcohols, hydrazines, and substituted furans.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: As a building block for designing novel organic molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential pharmaceutical applications due to its unique structure.
Industry: Rare and specialized chemical reactions.
Wirkmechanismus
The precise mechanism remains elusive, but it likely involves interactions with cellular receptors or enzymes. Further research is needed to elucidate its mode of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Uniqueness: The tert-butyl group and the specific furan derivative set it apart from related compounds.
Eigenschaften
Molekularformel |
C22H25N3O5 |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
tert-butyl N-[(E)-[4-[(2-methoxydibenzofuran-3-yl)amino]-4-oxobutan-2-ylidene]amino]carbamate |
InChI |
InChI=1S/C22H25N3O5/c1-13(24-25-21(27)30-22(2,3)4)10-20(26)23-16-12-18-15(11-19(16)28-5)14-8-6-7-9-17(14)29-18/h6-9,11-12H,10H2,1-5H3,(H,23,26)(H,25,27)/b24-13+ |
InChI-Schlüssel |
PKXWFLFMARRRBP-ZMOGYAJESA-N |
Isomerische SMILES |
C/C(=N\NC(=O)OC(C)(C)C)/CC(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC |
Kanonische SMILES |
CC(=NNC(=O)OC(C)(C)C)CC(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,5-trimethoxy-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]benzamide](/img/structure/B11626024.png)
![4-[4-(Allyloxy)-3-methylbenzoyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11626036.png)
![N-[(4-chlorophenyl)sulfonyl]-2-methyl-N-(4-methylphenyl)benzamide](/img/structure/B11626041.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626043.png)
![methyl 2-{3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11626050.png)
![(5Z)-3-allyl-5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11626061.png)
![(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11626064.png)

![N-(2-methylphenyl)-N-[(1E)-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-ylidene)ethylidene]amine](/img/structure/B11626074.png)
![6-methyl-2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B11626081.png)
![Ethyl 7,8-dichloro-4-{[2-(dimethylamino)ethyl]amino}quinoline-3-carboxylate](/img/structure/B11626084.png)
![furan-2-yl[5-hydroxy-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11626089.png)
![2-(4-chlorophenyl)-3-[2-(2,4,6-trimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11626104.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11626111.png)
